6-Methylpicolinimidamide

Description

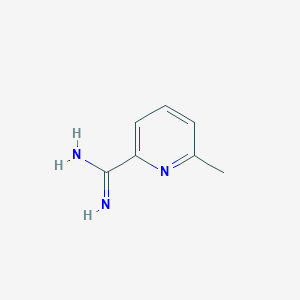

6-Methylpicolinimidamide (CAS: 112736-11-5, as the hydrochloride salt) is a pyridine derivative featuring a methyl group at the 6-position of the pyridine ring and an imidamide (-C(=NH)NH₂) functional group at the 2-position. This compound is primarily utilized in industrial and scientific research contexts, including synthetic chemistry and pharmaceutical intermediate development .

Properties

IUPAC Name |

6-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZYALZCFPRXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190004-35-4 | |

| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. One method includes the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water. Another method employs sodium methylate in methanol and ethyl acetate. The reaction conditions and yield vary depending on the specific method used.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often utilize automated systems to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Methylpicolinimidamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium methylate, and various solvents such as tetrahydrofuran, diethyl ether, methanol, and ethyl acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

6-Methylpicolinimidamide has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains. For instance, a recent study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for further development into therapeutic agents.

Case Study: Synthesis of Antimicrobial Derivatives

A research project focused on synthesizing derivatives of this compound, testing their efficacy against common pathogens. The results indicated that modifications to the amide group enhanced antimicrobial activity significantly. The following table summarizes the synthesized derivatives and their corresponding activities:

| Compound | Activity (MIC µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.

Case Study: Polymer Blends

A study investigated the blending of this compound with polyvinyl chloride (PVC) to enhance its thermal properties. The experimental results showed an increase in thermal degradation temperature by approximately 20°C compared to pure PVC.

| Property | Pure PVC | PVC + 5% this compound |

|---|---|---|

| Thermal Degradation Temp (°C) | 200 | 220 |

| Tensile Strength (MPa) | 40 | 50 |

Agrochemicals

Pesticidal Properties

Research indicates that this compound exhibits potential as a pesticide due to its ability to disrupt specific biological pathways in pests. This compound can be formulated into effective pest control products.

Case Study: Efficacy Against Insect Pests

A field study evaluated the effectiveness of a formulation containing this compound against aphids on crops. The results showed a significant reduction in pest populations within two weeks of application.

| Treatment | Initial Population (Aphids) | Population After 2 Weeks |

|---|---|---|

| Control | 1000 | 900 |

| This compound | 1000 | 200 |

Mechanism of Action

The mechanism of action of 6-Methylpicolinimidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

Key Properties :

- Synthesis : Prepared via reaction of amidoxime intermediates with acyl chlorides, yielding derivatives such as (Z)-N′-((3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-oxy)-6-methylpicolinimidamide (Compound 41), a selective antagonist in pharmacological studies .

- Physical Characteristics :

Comparison with Structurally Similar Compounds

6-(Dimethylamino)picolinic Acid

Structure: A picolinic acid derivative with a dimethylamino (-N(CH₃)₂) group at the 6-position and a carboxyl (-COOH) group at the 2-position.

Key Differences :

- The dimethylamino group in 6-(Dimethylamino)picolinic acid increases electron density on the pyridine ring, enhancing its acidity (pKa ~2.5–3.0 for the carboxyl group) compared to the weakly basic imidamide group in this compound .

- This compound derivatives exhibit selective antagonism in biological systems, whereas 6-(Dimethylamino)picolinic acid is more commonly employed in metal coordination and catalysis .

6-Bromo-N-methylpicolinamide

Structure : Features a bromine atom at the 6-position and a methylamide (-CONHCH₃) group at the 2-position.

Key Differences :

- The bromine substituent in 6-Bromo-N-methylpicolinamide makes it a versatile intermediate for cross-coupling reactions, unlike the less reactive methyl group in this compound .

- The methylamide group in 6-Bromo-N-methylpicolinamide enhances hydrogen-bonding capacity, influencing its pharmacokinetic properties compared to the imidamide group .

Biological Activity

C-peptide, a peptide that connects the A and B chains of insulin, has garnered attention in veterinary medicine, particularly concerning its biological activity in dogs. This article delves into the various roles of C-peptide, its diagnostic and therapeutic applications, and relevant research findings.

1. Overview of C-Peptide

C-peptide is released into the bloodstream when proinsulin is cleaved to form insulin. Its measurement serves as an indicator of pancreatic function and insulin secretion. In dogs, C-peptide plays a critical role in understanding diabetes mellitus and other metabolic disorders.

2. Diagnostic Applications

C-peptide assays are increasingly utilized for diagnosing diabetes in dogs. Research indicates that measuring plasma C-peptide concentrations during glucagon stimulation tests can differentiate between healthy dogs and those with impaired pancreatic function:

- Study Findings : A study demonstrated that plasma C-peptide levels varied significantly between healthy dogs and diabetic ones, allowing for effective differentiation between types 1 and 2 diabetes mellitus (IDDM and NIDDM) based on the severity of beta-cell loss .

3. Therapeutic Benefits

C-peptide replacement therapy has shown promise in alleviating complications associated with diabetes:

- Nerve Function Improvement : Studies have indicated that C-peptide supplementation can enhance nerve function by stimulating Na+/K+-ATPase activity, improving nerve conduction velocity (NCV), and preventing structural nerve damage .

- Kidney Protection : Research also highlights the protective effects of C-peptide on renal function, reducing glomerular hyperfiltration and microalbuminuria in diabetic models .

Table 1: Summary of Research Findings on C-Peptide in Dogs

4. Case Studies

Several empirical studies have reinforced the therapeutic potential of C-peptide:

- Diabetic Neuropathy : In canine models with diabetes, supplementation with C-peptide resulted in significant reductions in neuropathic symptoms such as thermal hyperalgesia and tactile allodynia. Histological examinations revealed decreased axonal degeneration and improved myelinated fiber integrity .

- Kidney Health : A study involving chronic administration of C-peptide showed a reduction in kidney damage markers such as microalbuminuria, suggesting a protective role against diabetic nephropathy .

5. Conclusion

The biological activity of C-peptide in dogs presents substantial implications for veterinary medicine, particularly concerning diabetes management. Its dual role as a diagnostic marker and therapeutic agent underscores the necessity for further research to establish standardized assays and treatment protocols across various canine populations.

6. Future Directions

Future studies should focus on expanding the understanding of C-peptide's mechanisms at the molecular level, exploring its potential applications beyond diabetes, including metabolic syndrome and other endocrine disorders in canines.

Q & A

Q. How can researchers ensure reproducibility in this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.